molecular formula C5H6N4S B12444478 Imidazo[2,1-b]thiazole-5,6-diamine CAS No. 863203-49-0

Imidazo[2,1-b]thiazole-5,6-diamine

Katalognummer: B12444478
CAS-Nummer: 863203-49-0
Molekulargewicht: 154.20 g/mol
InChI-Schlüssel: WBESVFNRHDMHBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[2,1-b]thiazole-5,6-diamine is a heterocyclic compound that features a fused ring system containing both nitrogen and sulfur atoms. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is known for its presence in various bioactive molecules, making it a valuable target for synthetic and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-5,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with suitable aldehydes or ketones, followed by cyclization to form the imidazo[2,1-b]thiazole core. For instance, the reaction of 2-aminothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. A modern industrial method includes the use of a three-reactor multistage system, where intermediate compounds are not isolated, thus streamlining the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Imidazo[2,1-b]thiazole-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[2,1-b]thiazole-5,6-dione, while reduction can produce this compound derivatives with various substituents .

Wissenschaftliche Forschungsanwendungen

Imidazo[2,1-b]thiazole-5,6-diamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of imidazo[2,1-b]thiazole-5,6-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound targets enzymes and proteins involved in cellular processes.

    Pathways Involved: The inhibition of QcrB disrupts the electron transport chain, leading to impaired energy production and ultimately cell death.

Vergleich Mit ähnlichen Verbindungen

Imidazo[2,1-b]thiazole-5,6-diamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness: this compound stands out due to its dual nitrogen and sulfur-containing fused ring system, which imparts unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

863203-49-0

Molekularformel

C5H6N4S

Molekulargewicht

154.20 g/mol

IUPAC-Name

imidazo[2,1-b][1,3]thiazole-5,6-diamine

InChI

InChI=1S/C5H6N4S/c6-3-4(7)9-1-2-10-5(9)8-3/h1-2H,6-7H2

InChI-Schlüssel

WBESVFNRHDMHBS-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=NC(=C(N21)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.